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Compound of Interest

Compound Name: Pyrazine-2-carbohydrazide

Cat. No.: B1222964

A deep dive into the binding affinities and molecular interactions of Pyrazine-2-
carbohydrazide derivatives with key therapeutic targets, providing valuable insights for
researchers and drug development professionals.

This guide offers a comparative analysis of in-silico docking studies conducted on a series of
Pyrazine-2-carbohydrazide derivatives. These compounds have garnered significant interest
in medicinal chemistry due to their diverse biological activities, including potential anti-HIV and
anti-tubercular properties. This report summarizes quantitative docking data, details the
experimental methodologies employed, and visualizes the relevant biological pathways and
experimental workflows to facilitate a comprehensive understanding of their therapeutic
potential.

Quantitative Docking Data Summary

The following table summarizes the docking scores of various N-(4-oxo-2-substituted-
thiazolidin-3-yl) pyrazine-2-carbohydrazide derivatives against different crystal structures of
HIV-1 Reverse Transcriptase (RT), a crucial enzyme in the HIV replication cycle. The docking
scores, representing the binding affinity, were obtained using V. Life MDS software with a
genetic algorithm. Lower docking scores indicate a higher binding affinity.
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Derivative (Molecule ID) Target Protein (PDB ID) Docking Score (kcal/mol)
Molecule 13 HIV-1 RT (1zZD1) -40.55

HIV-1 RT (1RT2) -35.12

HIV-1 RT (1FKP) -38.78

HIV-1 RT (1FK9) -42.19

Molecule 14 HIV-1 RT (1ZD1) -39.87

HIV-1 RT (1RT2) -34.98

HIV-1 RT (1FKP) -38.11

HIV-1 RT (1FK9) -41.56

Other Derivatives HIV-1 RT (Various) Ranged from -30 to -42

Data extracted from a comparative docking study on twenty-three derivatives of N-(4-0x0-2
substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide. Molecules 13 and 14 were highlighted
for their potential dual anti-tubercular and anti-HIV activity.[1][2][3]

Another study focused on Pyrazine-2-carboxylic acid derivatives targeting the enoyl-acyl carrier
protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. The rerank score, which is a
refined scoring function, was used to evaluate the binding affinity.

Derivative Target Protein Rerank Score (kcal/mol)

Derivative 1c M. tuberculosis InhA -86.4047

This study suggested that the lower rerank score of derivative 1¢ might correspond to a lower
experimental Minimum Inhibitory Concentration (MIC) value.[4]

Experimental Protocols

The methodologies outlined below were employed in the cited docking studies to predict the
binding modes and affinities of Pyrazine-2-carbohydrazide derivatives.
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Docking Protocol for HIV-1 Reverse Transcriptase

A comparative molecular docking study was performed on twenty-three derivatives of N-(4-oxo-
2 substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide.

Software: V. Life MDS software.[1][2][3]

o Target Receptors: Four different crystal structures of HIV-1 RT enzyme with PDB codes
17D1, 1RT2, 1FKP, and 1FK9.[1][2][3]

e Docking Method: Genetic algorithm.[1][2][3]

 Interaction Analysis: The binding patterns were analyzed to identify hydrogen bonds,
hydrophobic interactions, and pi-pi interactions that play a significant role in the binding of
the molecules to the enzyme.[1][2]

Docking Protocol for Mycobacterium tuberculosis InhA

The molecular docking of Pyrazine-2-carboxylic acid derivatives was performed to investigate
their interaction with the InhA protein.

o Target Protein:Mycobacterium tuberculosis InhA protein.

» Binding Interaction Analysis: The study aimed to determine the possible binding interactions
between the synthesized derivatives and the InhA protein.[4] The analysis revealed that the
interactions included hydrogen bonding and 1t-1t stacking.[4]

Visualizing the Pathways and Processes

To better illustrate the context and methodology of these docking studies, the following
diagrams have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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